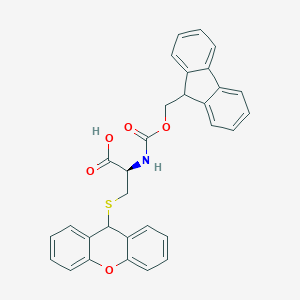

Fmoc-S-xanthyl-L-cysteine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25NO5S/c33-30(34)26(18-38-29-23-13-5-7-15-27(23)37-28-16-8-6-14-24(28)29)32-31(35)36-17-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,29H,17-18H2,(H,32,35)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSQGWFHHHZCOH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442304 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-9H-xanthen-9-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186829-25-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-9H-xanthen-9-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-S-xanthyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-S-xanthyl-L-cysteine is a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus provides a base-labile protecting group, while the S-xanthyl group offers acid-labile protection for the thiol side chain of cysteine. This orthogonal protection strategy is instrumental in the synthesis of complex peptides, allowing for the selective formation of disulfide bonds and the incorporation of cysteine residues at specific positions within a peptide sequence. This guide provides a comprehensive overview of the available physicochemical properties of this compound, detailed experimental protocols for its synthesis and use, and workflows for its application in peptide chemistry.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the known properties of the target compound, alongside data for structurally similar S-protected Fmoc-L-cysteine derivatives for comparative purposes.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₂₅NO₅S | [1][2] |

| Molecular Weight | 523.60 g/mol | [1][2] |

| Appearance | White to off-white powder | Inferred |

| Solubility | Soluble in organic solvents like DMF, DMSO, and DCM | Inferred[3] |

| Storage | Room temperature, sealed, dry | [1] |

Table 2: Comparative Physicochemical Data of S-Protected Fmoc-L-Cysteine Derivatives

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |

| Fmoc-S-ethyl-L-cysteine | 371.5 | 130.5 - 132.5 | -12° to -13° (c=1 in MeOH)[4] |

| Fmoc-S-trityl-L-cysteine | 585.71 | 170 - 173 | +16.0 ± 2° (c=1% in THF) |

Experimental Protocols

Synthesis of this compound

Materials:

-

Fmoc-L-cysteine

-

Xanthydrol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Fmoc-L-cysteine and a molar equivalent of xanthydrol in anhydrous DCM in a round-bottom flask.

-

Add a catalytic amount of TFA to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Precipitate the crude product from a minimal amount of DCM by adding cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

Further purification can be achieved by column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a general protocol for the incorporation of an this compound residue into a peptide sequence using a manual SPPS approach.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF

-

DCM

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling:

-

Dissolve this compound (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the solution to pre-activate the amino acid for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage of the S-xanthyl Protecting Group and from the Resin

The S-xanthyl group is acid-labile and can be removed simultaneously with the cleavage of the peptide from many acid-sensitive resins.

Materials:

-

Peptidyl-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Wash the dried peptidyl-resin with DCM.

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum.

Mandatory Visualizations

Synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle.

HPLC Analysis Workflow for Peptides.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-S-xanthyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-S-(9H-xanthen-9-yl)-L-cysteine, commonly referred to as Fmoc-Cys(Xan)-OH. This protected amino acid is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of cysteine residues where the acid-labile xanthyl (Xan) group offers a distinct advantage for thiol protection. This document details the synthetic pathway, purification methods, and comprehensive characterization techniques, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction

Fmoc-S-xanthyl-L-cysteine is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a base-labile Fmoc group, and the thiol side chain is protected by an acid-labile xanthyl group.[1] This orthogonal protection scheme is highly desirable in Fmoc-based SPPS, allowing for the selective deprotection of the Fmoc group during peptide chain elongation without affecting the thiol protecting group. The xanthyl group can be subsequently removed under mildly acidic conditions, often during the final cleavage of the peptide from the resin.[2]

Synthesis of this compound

The synthesis of Fmoc-Cys(Xan)-OH is typically achieved through the S-alkylation of Fmoc-L-cysteine with 9-hydroxyxanthene (xanthydrol) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).[3]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of the analogous Fmoc-selenocysteine(Xan)-OH.[4]

-

Dissolution: Dissolve Fmoc-L-cysteine in dichloromethane (DCM).

-

Acidification: Add trifluoroacetic acid (TFA) to the solution with stirring.

-

Addition of Xanthydrol: Add 9-hydroxyxanthene (xanthydrol) portion-wise to the stirring solution.

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After completion of the reaction, add petroleum ether to the reaction mixture to precipitate the product.

-

Isolation: Collect the solid precipitate by filtration.

-

Washing: Wash the collected solid with a cold 3:1 mixture of petroleum ether and dichloromethane.

-

Drying: Dry the purified this compound under vacuum. An expected yield of over 80% can be anticipated.[4]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized Fmoc-Cys(Xan)-OH. The following section details the analytical techniques and expected results.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₁H₂₅NO₅S |

| Molecular Weight | 523.60 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 186829-25-4 |

| Melting Point | Not available. Analogous compound Fmoc-Sec(Xan)-OH melts at 158-160 °C.[4] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (500 MHz, DMSO-d₆): The expected chemical shifts (δ) in ppm are:

| Protons | Expected Chemical Shift (ppm) |

| COOH | ~12.8 (broad) |

| Fmoc aromatic | ~7.2 - 7.9 |

| Xanthyl aromatic | ~7.0 - 7.4 |

| Fmoc CH, CH₂ | ~4.2 - 4.4 |

| Cysteine α-CH | ~4.3 - 4.5 |

| Cysteine β-CH₂ | ~2.9 - 3.2 |

| Xanthyl CH | Not available |

¹³C NMR (125 MHz, DMSO-d₆): The expected chemical shifts (δ) in ppm are:

| Carbon | Expected Chemical Shift (ppm) |

| COOH | ~172 - 175 |

| Fmoc C=O | ~156 |

| Fmoc aromatic | ~120 - 144 |

| Xanthyl aromatic | ~123 - 152 |

| Fmoc CH, CH₂ | ~47, ~67 |

| Cysteine α-CH | ~55 - 57 |

| Cysteine β-CH₂ | ~27 - 29 |

| Xanthyl CH | Not available |

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

| Ion | Expected m/z |

| [M+H]⁺ | 524.15 |

| [M+Na]⁺ | 546.13 |

| [M-H]⁻ | 522.14 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final product.

Caption: Workflow for the purity analysis of this compound by HPLC.

A typical reversed-phase HPLC (RP-HPLC) method for purity analysis is detailed below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (for the Fmoc group) |

| Expected Purity | >98% |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided protocols and data, based on established methodologies for analogous compounds, offer a robust starting point for researchers in peptide synthesis and drug development. The use of the xanthyl protecting group for the cysteine thiol offers a valuable alternative to other protecting groups, and a thorough understanding of its synthesis and characterization is crucial for its successful application in the preparation of complex peptides.

References

The Xanthyl Group: A Historical and Technical Guide to a Key Player in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The xanthyl (Xan) protecting group has played a significant, albeit evolving, role in the art of peptide synthesis. Initially rising to prominence in Boc-based solid-phase peptide synthesis (SPPS) and later adapted for Fmoc strategies, the Xan group has been instrumental in addressing the challenges associated with the side chains of asparagine (Asn) and glutamine (Gln). This technical guide provides an in-depth exploration of the historical development, chemical principles, and practical application of the xanthyl protecting group in peptide chemistry. It offers a comparative analysis with other relevant protecting groups, detailed experimental protocols, and a discussion of its advantages and limitations, empowering researchers to make informed decisions in the synthesis of complex peptides.

Introduction: The Challenge of Asparagine and Glutamine

The incorporation of asparagine and glutamine residues into peptide sequences presents unique hurdles in solid-phase peptide synthesis. The primary challenges stem from the amide functionality in their side chains, which can lead to deleterious side reactions and synthetic difficulties.

Two major side reactions are of particular concern:

-

Nitrile Formation: Dehydration of the side-chain amide to a nitrile can occur during the activation of the carboxylic acid, especially when using carbodiimide-based coupling reagents. This results in an irreversible modification of the peptide chain.[1]

-

Aspartimide Formation: For asparagine, base-catalyzed intramolecular cyclization can lead to the formation of a succinimide ring, known as an aspartimide. This intermediate can then undergo nucleophilic attack by piperidine (used in Fmoc deprotection) or rearrange to form β-aspartyl peptides, leading to a heterogeneous mixture of final products that are difficult to separate.[2]

Furthermore, Fmoc-Asn-OH and Fmoc-Gln-OH derivatives exhibit poor solubility in common SPPS solvents like N,N-dimethylformamide (DMF), which can impede coupling efficiency and lead to incomplete reactions.[3] To overcome these challenges, protection of the side-chain amide group is often necessary.

The Emergence of the Xanthyl Protecting Group

The xanthyl (Xan) group was introduced as a valuable tool for the temporary protection of the side chains of asparagine and glutamine.[4] It is an acid-labile protecting group, meaning it can be removed under acidic conditions, making it compatible with both Boc and Fmoc synthesis strategies.

Application in Boc Chemistry

In the context of tert-butyloxycarbonyl (Boc) based SPPS, the xanthyl group found widespread use. The strong acidic conditions (typically 50% trifluoroacetic acid in dichloromethane) used to remove the Nα-Boc protecting group at each cycle are also sufficient to cleave the Xan group from the Asn or Gln side chain.[4] This simultaneous deprotection simplifies the synthetic workflow.

Adaptation to Fmoc Chemistry

While the trityl (Trt) group became the more conventional choice for Asn and Gln side-chain protection in 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS, the xanthyl group and its derivatives were also explored. In a seminal 1996 paper from the laboratory of George Barany, novel Nω-xanthenyl-protecting groups (Xan, 2-Moxan, and 3-Moxan) were developed for Fmoc synthesis. These were prepared through an acid-catalyzed reaction of the corresponding xanthydrols with Fmoc-Asn-OH or Fmoc-Gln-OH. The study demonstrated that peptides synthesized using these Xan-protected derivatives were of higher purity compared to those synthesized with the then-common Nω-2,4,6-trimethoxybenzyl (Tmob) or Nω-triphenylmethyl (Trt) protection.

Comparative Performance of Xanthyl and Trityl Protecting Groups

The choice of protecting group for the side chains of asparagine and glutamine is a critical decision that can significantly impact the outcome of a peptide synthesis. The xanthyl (Xan) and trityl (Trt) groups are two of the most common choices, each with its own set of advantages and disadvantages.

Data Presentation

While direct, side-by-side quantitative comparisons in the literature are limited, the following tables summarize the key performance characteristics based on available data and established principles in peptide chemistry.

| Feature | Xanthyl (Xan) | Trityl (Trt) | References |

| Primary Synthesis Strategy | Boc-SPPS | Fmoc-SPPS | [1][3] |

| Acid Lability | High | High (but generally less than Xan) | [5] |

| Base Stability (to Piperidine) | Stable | Stable | |

| Prevention of Nitrile Formation | Effective | Effective | [6] |

| Prevention of Aspartimide Formation | Reported to be effective | Generally effective, but can be sequence-dependent | [6][7] |

| Solubility of Protected Amino Acid | Good | Excellent | [3] |

| Parameter | Xanthyl (Xan) | Trityl (Trt) | References |

| Cleavage Conditions | 50% TFA in DCM (for Boc-SPPS); Standard TFA cocktails (for Fmoc-SPPS) | Standard TFA cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | [4] |

| Cleavage Kinetics | Generally rapid | Can be slow, especially for N-terminal Asn(Trt) or Gln(Trt) | [6] |

| Side Reactions during Cleavage | Minimal reported | Potential for re-tritylation of susceptible residues (e.g., Trp) if scavengers are inadequate |

Experimental Protocols

Synthesis of Fmoc-Asn(Xan)-OH

The following is a general protocol for the synthesis of Fmoc-Asn(Xan)-OH, based on the acid-catalyzed reaction of xanthydrol with Fmoc-Asn-OH.

Materials:

-

Fmoc-Asn-OH

-

Xanthydrol (9-Hydroxyxanthene)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve Fmoc-Asn-OH in a minimal amount of DCM.

-

Add a catalytic amount of TFA to the solution.

-

Slowly add a molar equivalent of xanthydrol to the stirring solution.

-

Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The product can be further purified by recrystallization if necessary.

Cleavage of the Xanthyl Group from a Peptide-Resin

This protocol outlines the final cleavage and deprotection of a peptide containing an Asn(Xan) or Gln(Xan) residue synthesized via Fmoc-SPPS.

Materials:

-

Peptide-resin (dried under vacuum)

-

Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Dichloromethane (DCM) for washing (optional)

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Freshly prepare the cleavage cocktail. For every 1 gram of resin, use 10-20 mL of the cocktail.

-

Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

-

Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.

-

Precipitate the peptide by gently swirling the ether mixture and storing it at -20°C for at least 30 minutes.

-

Collect the peptide pellet by centrifugation.

-

Carefully decant the ether and wash the pellet with cold diethyl ether to remove scavengers and cleaved protecting groups. Repeat the wash at least twice.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: Synthesis of Fmoc-Asn(Xan)-OH.

References

- 1. research-collection.ethz.ch [research-collection.ethz.ch]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

Stability of Fmoc-S-xanthyl-L-cysteine Under SPPS Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and application of Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH) in solid-phase peptide synthesis (SPPS). The selection of an appropriate protecting group for the thiol side chain of cysteine is critical for the successful synthesis of complex peptides, preventing unwanted side reactions and enabling controlled disulfide bond formation. The xanthyl (Xan) group has been explored as an acid-labile protecting group for this purpose.

Overview of S-Xanthyl Protection in Fmoc SPPS

The 9H-xanthen-9-yl (Xan) group is utilized as a protecting group for the sulfhydryl moiety of cysteine. It is introduced via an S-alkylation reaction using xanthydrol and a catalytic amount of trifluoroacetic acid (TFA). A key feature of the S-Xanthyl group is its lability under acidic conditions, allowing for its removal with a standard TFA cleavage cocktail at the end of the synthesis, in the presence of appropriate scavengers like triethylsilane (TES) or triisopropylsilane (TIS). This places it in a similar category to the widely used S-trityl (Trt) protecting group.

Stability Under Basic Conditions of Fmoc Deprotection

A critical aspect of any side-chain protecting group in Fmoc-SPPS is its stability to the basic conditions required for the removal of the Nα-Fmoc group, typically 20% piperidine in dimethylformamide (DMF).

This finding implies that the electron-donating methoxy group at the 3-position of the xanthenyl ring system increases its lability to the point of being unstable under standard Fmoc deprotection conditions. Conversely, the successful synthesis of several model peptides using the unsubstituted Fmoc-Cys(Xan)-OH in the same study suggests that it possesses adequate stability for routine use in Fmoc-SPPS[1][2]. However, for the synthesis of very long peptides requiring numerous deprotection cycles, careful evaluation is recommended.

Data on Stability and Performance

Direct quantitative data comparing the stability of Fmoc-Cys(Xan)-OH to other common cysteine protecting groups under prolonged piperidine treatment is scarce. The following table provides a qualitative summary based on available literature.

| Protecting Group | Abbreviation | Stability to 20% Piperidine/DMF | Key Features |

| Xanthyl | Xan | Generally Stable | Acid-labile, removed with final TFA cleavage. |

| Trityl | Trt | Generally Stable | Cost-effective, standard acid-labile group. |

| Acetamidomethyl | Acm | Stable | Orthogonal; requires specific deprotection (e.g., iodine). |

| tert-Butyl | tBu | Stable | Orthogonal; requires strong acid for removal. |

| 4-Methoxytrityl | Mmt | Partially Labile | Very acid-labile, allows for on-resin deprotection. |

Experimental Protocols

The following are detailed experimental protocols for the use of Fmoc-Cys(Xan)-OH in SPPS and a representative protocol for assessing its stability.

Protocol for Incorporation of Fmoc-Cys(Xan)-OH in SPPS

This protocol outlines the standard steps for coupling Fmoc-Cys(Xan)-OH during peptide synthesis.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Cys(Xan)-OH

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

DMF (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

DCM (dichloromethane)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Cys(Xan)-OH (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt or DIC/Oxyma, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete.

Protocol for Assessing the Stability of S-Xanthyl Group to Piperidine

This protocol describes a method to quantify the stability of the S-Xanthyl protecting group during prolonged exposure to piperidine.

Materials:

-

Fmoc-Cys(Xan)-OH loaded resin (e.g., Fmoc-Cys(Xan)-Wang resin)

-

20% (v/v) Piperidine in DMF

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

HPLC system with a C18 column

Procedure:

-

Sample Preparation: Aliquot equal amounts of the Fmoc-Cys(Xan)-resin into several reaction vessels.

-

Piperidine Treatment:

-

To each vessel, add 20% piperidine in DMF.

-

Agitate the vessels at room temperature.

-

At specified time points (e.g., 0, 30, 60, 120, 240 minutes), remove a vessel from agitation.

-

-

Washing: Immediately wash the resin from the removed vessel with DMF and DCM and dry under vacuum.

-

Cleavage: Treat the dried resin with the TFA cleavage cocktail for 2 hours to cleave the amino acid from the resin.

-

Sample Analysis:

-

Precipitate the cleaved product in cold diethyl ether.

-

Dissolve the precipitate in a suitable solvent (e.g., 50% acetonitrile/water).

-

Analyze the sample by RP-HPLC.

-

-

Data Analysis:

-

Integrate the peak corresponding to the intact Cys(Xan) and any new peaks that may correspond to degradation products.

-

Calculate the percentage of intact Cys(Xan) at each time point to determine the rate of degradation.

-

Visualizations

The following diagrams illustrate the key workflows and potential pathways.

References

The S-Xanthyl Group: A Detailed Guide to Cysteine Thiol Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of the cysteine thiol group is a critical aspect of peptide synthesis and the development of cysteine-containing therapeutics. The highly nucleophilic and oxidizable nature of the thiol side chain necessitates the use of protecting groups to prevent unwanted side reactions during peptide elongation and modification. Among the various protecting groups available, the S-xanthyl (Xan) group offers a valuable acid-labile option, particularly within the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) strategy for solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the mechanism, application, and experimental protocols associated with the S-xanthyl protection of cysteine.

Introduction to S-Xanthyl Protection

The 9H-xanthen-9-yl (Xan) group is a bulky, acid-sensitive protecting group that can be efficiently introduced onto the thiol side chain of cysteine. Its primary advantage lies in its facile cleavage under acidic conditions that are orthogonal to the base-labile Fmoc group, allowing for selective deprotection strategies. The S-xanthyl protection has been shown to provide comparable or even superior results to the more commonly used S-trityl (Trt) group in terms of peptide purity and suppression of side reactions, such as tryptophan alkylation.[1]

Mechanism of S-Xanthyl Protection and Deprotection

Protection Mechanism

The protection of the cysteine thiol group with a xanthyl group proceeds via an S-alkylation reaction. This reaction is typically carried out using xanthydrol (9-hydroxyxanthene) as the alkylating agent and is catalyzed by a strong acid, such as trifluoroacetic acid (TFA).[1][2]

The mechanism involves the acid-catalyzed formation of a stabilized xanthenyl carbocation from xanthydrol. This electrophilic carbocation is then attacked by the nucleophilic sulfur atom of the cysteine thiol, leading to the formation of the S-xanthylated cysteine.

Caption: Acid-catalyzed S-xanthylation of a cysteine thiol.

Deprotection Mechanism

The removal of the S-xanthyl group is an acid-catalyzed process that proceeds via the reverse mechanism of protection. Protonation of the ether oxygen in the xanthyl group leads to the formation of the stable xanthenyl carbocation, which is then trapped by scavengers.[1][2][3][4] The presence of scavengers, such as trialkylsilanes (e.g., triethylsilane, Et₃SiH), is crucial to prevent the highly electrophilic xanthenyl cation from reattaching to the deprotected thiol or other nucleophilic residues in the peptide, such as tryptophan.[1]

Caption: Acid-catalyzed deprotection of S-xanthyl cysteine.

Experimental Protocols

The following protocols are based on the methods described by Han and Barany in their 1997 publication in the Journal of Organic Chemistry.[1][2] These should be considered as a starting point and may require optimization based on the specific peptide sequence and other protecting groups present.

Synthesis of Nα-Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH)

Materials:

-

Nα-Fmoc-L-cysteine (Fmoc-Cys-OH)

-

Xanthydrol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve Fmoc-Cys-OH and a molar excess (typically 1.1-1.5 equivalents) of xanthydrol in DCM.

-

Add a catalytic amount of TFA (e.g., 0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine to remove excess acid and water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the product by adding the concentrated solution to cold diethyl ether.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

On-Resin Deprotection of the S-Xanthyl Group

Materials:

-

Peptide-resin containing Cys(Xan)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylsilane (Et₃SiH)

-

DCM for washing

-

N,N-Dimethylformamide (DMF) for washing

Procedure:

-

Swell the peptide-resin in DCM.

-

Prepare the deprotection cocktail: TFA/DCM/Et₃SiH (1:98.5:0.5 v/v/v).

-

Treat the resin with the deprotection cocktail at 25 °C for 2 hours with gentle agitation.[1][2]

-

Filter the resin and wash thoroughly with DCM followed by DMF to remove the cleavage reagents and byproducts.

-

The resin-bound peptide with a free cysteine thiol is now ready for subsequent reactions, such as disulfide bond formation.

Oxidative Deprotection and Disulfide Bond Formation

Materials:

-

Peptide-resin or free peptide containing Cys(Xan)

-

Iodine (I₂)

-

N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

-

Dissolve the S-xanthyl protected peptide in a suitable solvent (e.g., DMF for on-resin or in solution).

-

Add a solution of iodine (10-20 equivalents) in the same solvent.[1][3]

-

Stir the reaction at room temperature and monitor the formation of the disulfide bond by a suitable analytical method (e.g., Ellman's test for free thiols, HPLC).

-

Upon completion, quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.

-

Isolate and purify the cyclized peptide as required.

Data Presentation: Stability and Deprotection Conditions

The choice of deprotection conditions for the S-xanthyl group is critical and depends on the desired outcome (i.e., selective on-resin deprotection or final cleavage) and the presence of other acid-labile protecting groups.

| Protecting Group | Deprotection Reagent(s) | Conditions | Outcome | Reference(s) |

| S-Xanthyl (Xan) | TFA/CH₂Cl₂/Et₃SiH (1:98.5:0.5) | 25 °C, 2 h | Selective on-resin deprotection | [1][2] |

| S-Xanthyl (Xan) | Iodine (10-20 equiv) | Room Temperature | Oxidative deprotection to disulfide | [1][3] |

| S-Xanthyl (Xan) | Thallium(III) tris(trifluoroacetate) | Room Temperature | Oxidative deprotection to disulfide | [1][3] |

| S-Xanthyl (Xan) | Standard TFA cleavage cocktail (e.g., TFA/H₂O/TIS) | Room Temperature, 2-4 h | Complete deprotection during final cleavage | [1] |

Logical Workflow for S-Xanthyl Cysteine in Peptide Synthesis

The application of S-xanthyl protected cysteine in a synthetic strategy follows a logical workflow, particularly when orthogonal deprotection is required for the formation of specific disulfide bonds.

Caption: Decision workflow for using S-xanthyl cysteine.

Conclusion

The S-xanthyl protecting group provides a robust and versatile tool for the protection of the cysteine thiol group in peptide synthesis. Its acid lability, coupled with the availability of selective on-resin deprotection and oxidative cleavage protocols, makes it a valuable component of orthogonal protection strategies. For researchers and drug development professionals working with cysteine-containing peptides, a thorough understanding of the S-xanthyl group's chemistry and application can lead to more efficient and successful synthetic outcomes. The methodologies presented in this guide, based on established literature, offer a solid foundation for the implementation of S-xanthyl protection in the synthesis of complex peptides.

References

Orthogonality of S-Xanthyl Protection in Fmoc-SPPS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), particularly utilizing the prevalent Fmoc/tBu strategy, the selection of an appropriate protecting group for the sulfhydryl side chain of cysteine is a critical determinant of success. The S-xanthyl (S-Xan) protecting group offers a distinct advantage due to its heightened acid sensitivity compared to more conventional groups like S-trityl (S-Trt), enabling its selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the S-Xan group's application in Fmoc-SPPS, focusing on its orthogonality, stability, and the experimental protocols for its use.

Core Principles of S-Xanthyl Protection

The S-xanthyl group is introduced to the cysteine thiol via an S-alkylation reaction using 9-hydroxyxanthene in the presence of an acid catalyst. Its utility in Fmoc-SPPS stems from its stability to the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF), while being readily cleavable under very mild acidic conditions that leave other acid-labile protecting groups, such as tert-butyl (tBu) and Boc, intact. This orthogonality is paramount for the synthesis of complex peptides, particularly those requiring regioselective disulfide bond formation.

While direct, extensive quantitative data on the stability of Fmoc-Cys(Xan)-OH to piperidine is not abundant in publicly available literature, its successful application in multi-step peptide syntheses implies a high degree of stability under these conditions. The primary focus of the S-Xan group's characterization has been its differential acid lability.

Data Presentation: Comparative Acid Lability

The key feature of the S-Xan group is its graded lability in acidic conditions, which allows for its selective removal. The following table summarizes the qualitative and semi-quantitative comparison of the acid lability of S-Xan with other common cysteine protecting groups.

| Protecting Group | Abbreviation | Cleavage Conditions for Complete Removal | Stability to 1-2% TFA in DCM |

| Trityl | Trt | Standard TFA cleavage cocktail (e.g., 95% TFA) | Slowly cleaved |

| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM | Labile |

| Xanthyl | Xan | TFA-CH₂Cl₂-Et₃SiH (1:98.5:0.5), 2h | Labile |

| tert-Butyl | tBu | Strong acids (e.g., HF, TFMSA) | Stable |

| Acetamidomethyl | Acm | Iodine, Hg(OAc)₂, AgOTf | Stable |

Data is compiled from various sources in peptide chemistry literature. Specific cleavage kinetics can be sequence-dependent.

Mandatory Visualization

Fmoc-SPPS Workflow with Orthogonal S-Xan Cleavage

Caption: Workflow of Fmoc-SPPS incorporating orthogonal cleavage of the S-Xan group.

Principle of Orthogonal Protection

Caption: Orthogonality of S-Xan in relation to other common protecting groups in Fmoc-SPPS.

Experimental Protocols

The following protocols are based on established methodologies in peptide synthesis and should be optimized for specific peptide sequences and laboratory conditions.

Protocol 1: Synthesis of Fmoc-Cys(Xan)-OH

This protocol is analogous to the synthesis of Fmoc-Sec(Xan)-OH and can be adapted for cysteine.

Materials:

-

Fmoc-Cys-OH

-

9-Hydroxyxanthene

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Petroleum ether

-

Nitrogen source

-

Standard laboratory glassware

Procedure:

-

Dissolve Fmoc-Cys-OH in a minimal amount of DCM.

-

Under a nitrogen atmosphere, add a catalytic amount of TFA (approximately 1-2 mole equivalents relative to Fmoc-Cys-OH).

-

Add 9-hydroxyxanthene (1.0-1.2 equivalents) portion-wise to the stirring solution over 10 minutes.

-

Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold petroleum ether.

-

Collect the precipitate by filtration, wash with cold petroleum ether, and dry under vacuum.

-

The crude product can be further purified by recrystallization or flash chromatography if necessary.

Protocol 2: Standard Fmoc-SPPS Cycle

This is a general protocol for the incorporation of amino acids, including Fmoc-Cys(Xan)-OH, into a peptide chain on a solid support.

Materials:

-

Peptide synthesis resin (e.g., Rink Amide, Wang)

-

Fmoc-protected amino acids (including Fmoc-Cys(Xan)-OH)

-

Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagents in DMF. For racemization-prone residues like cysteine, using a carbodiimide-based activator such as DIC/Oxyma is recommended.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Repeat steps 2-4 for each amino acid in the peptide sequence.

Protocol 3: Orthogonal On-Resin Cleavage of the S-Xanthyl Group

This protocol allows for the selective deprotection of the cysteine side chain while the peptide remains attached to the resin and other side-chain protecting groups are intact.

Materials:

-

Peptidyl-resin containing Cys(Xan)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) / Triethylsilane (TES) or Triisopropylsilane (TIS) (e.g., 1:98.5:0.5 v/v/v)

-

DCM

-

DMF

-

Peptide synthesis vessel

Procedure:

-

Wash the peptidyl-resin with DCM (3-5 times) to remove any residual DMF.

-

Prepare the cleavage cocktail fresh. For a 100 mg peptidyl-resin, a volume of 2-3 mL is typically sufficient.

-

Add the cleavage cocktail to the resin and agitate gently at room temperature for 1-2 hours.

-

Monitor the cleavage progress by taking small aliquots of the resin, cleaving the peptide with a standard strong TFA cocktail, and analyzing by HPLC-MS.

-

Once the S-Xan cleavage is complete, filter the resin and wash it thoroughly with DCM (5-7 times) to remove the cleavage reagents and the cleaved xanthyl cation.

-

Wash the resin with DMF (3-5 times). The resin with the deprotected cysteine thiol is now ready for on-resin modification (e.g., disulfide bond formation) or can proceed to the final cleavage step.

Protocol 4: Final Cleavage and Global Deprotection

This protocol is used to cleave the synthesized peptide from the resin and remove all remaining acid-labile side-chain protecting groups (e.g., tBu, Boc).

Materials:

-

Dry peptidyl-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5 v/v/w/v/v or a simpler TFA/TIS/H₂O 95:2.5:2.5 v/v/v cocktail)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Place the dry peptidyl-resin in a reaction vessel.

-

Add the cleavage cocktail (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

-

Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

-

Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Conclusion

The S-xanthyl protecting group provides a valuable tool for the synthesis of complex cysteine-containing peptides within the Fmoc-SPPS framework. Its key advantage lies in its high acid sensitivity, which allows for its orthogonal removal under mild conditions, preserving other acid-labile protecting groups. This feature is particularly beneficial for strategies involving regioselective disulfide bond formation. By understanding the principles of its application and adhering to optimized experimental protocols, researchers can effectively leverage the S-Xan group to achieve their synthetic goals in peptide science and drug development.

Introduction: The Critical Role of Cysteine Protection in Peptide Synthesis

An In-depth Technical Guide to Cysteine Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The unique chemical properties of the cysteine (Cys) residue, particularly the high nucleophilicity of its thiol side chain, present both significant opportunities and challenges in the field of peptide synthesis and drug development. The ability of two cysteine thiols to oxidize and form a disulfide bond is fundamental to the structural integrity, stability, and biological activity of a vast number of peptides and proteins. However, this inherent reactivity necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent a host of undesirable side reactions.

Without adequate protection, the cysteine thiol can lead to failed syntheses or the generation of complex mixtures of impurities through oxidation, alkylation, or reaction with carbocations generated during the deprotection of other amino acid side chains. The strategic selection of a cysteine protecting group is therefore a critical decision that influences not only the prevention of these side reactions but also dictates the approach for achieving correct, regioselective disulfide bond formation in peptides with multiple disulfide bridges.

An ideal cysteine protecting group should exhibit stability to the iterative conditions of peptide chain elongation (e.g., basic conditions for Fmoc deprotection) while being selectively removable under mild conditions that do not compromise the integrity of the peptide. The concept of "orthogonality," where protecting groups can be removed in any order without affecting others, is paramount for the synthesis of complex, multi-disulfide-containing peptides. This guide provides a comprehensive overview of the core strategies for cysteine thiol protection, focusing on the classification of commonly used protecting groups, their chemical properties, and detailed experimental protocols for their application and removal.

Classification of Cysteine Protecting Groups

Cysteine protecting groups are typically classified based on the chemical conditions required for their removal. This classification provides a framework for developing orthogonal protection strategies in the synthesis of complex peptides.

Caption: Classification of Cysteine Protecting Groups.

Acid-Labile Protecting Groups

These groups are removed by treatment with acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. Their lability is dependent on the stability of the carbocation formed during cleavage.

-

Trityl (Trt): One of the most common protecting groups for cysteine in Fmoc-based SPPS. It is highly labile to standard TFA cleavage cocktails and is typically removed during the final cleavage of the peptide from the resin. The use of scavengers like triisopropylsilane (TIS) is crucial to prevent the re-attachment of the trityl cation to the deprotected thiol.

-

Methoxytrityl (Mmt): Significantly more acid-labile than the Trt group, Mmt can be selectively removed on-resin using dilute TFA (e.g., 1-2% TFA in dichloromethane). This property makes it highly valuable for orthogonal protection strategies, enabling on-resin disulfide bond formation.

-

Diphenylmethyl (Dpm): More stable to mild acid than Trt, offering an orthogonal option. It requires higher concentrations of TFA for removal.

-

tert-Butyl (tBu): A highly stable group that is resistant to standard TFA cleavage conditions. Its removal requires strong acids like hydrogen fluoride (HF) or specific reagents such as a mixture of TFA, thioanisole, and 1,2-ethanedithiol (EDT).

Base-Labile Protecting Groups

These groups are cleaved under basic conditions and are primarily used in Boc-based SPPS, as they are incompatible with the piperidine treatment used for Fmoc group removal.

-

9-fluorenylmethyl (Fm): This group is removed by treatment with ammonia in methanol or 50% piperidine in DMF. It is not compatible with Fmoc SPPS.

Disulfide-Based (Reductively Labile) Protecting Groups

These groups are removed under reducing conditions, offering an orthogonal deprotection strategy to acid- and base-labile groups.

-

S-tert-butylthio (StBu): This group is stable to TFA but can be removed by treatment with reducing agents like dithiothreitol (DTT) or other thiols. This allows for selective deprotection on the solid support.

-

sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT): Newer disulfide-based protecting groups designed for improved removal efficiency with reducing agents like DTT compared to StBu.

Oxidatively Labile Protecting Groups

These groups are removed by oxidation, often leading to the direct formation of a disulfide bond.

-

Acetamidomethyl (Acm): A widely used protecting group that is stable to both acidic and basic conditions of SPPS. It is typically removed by oxidative cleavage with iodine, which simultaneously forms a disulfide bond. The use of heavy metals like mercury(II) acetate is an alternative removal method that yields a free thiol.

Orthogonal Protection Strategies

The synthesis of peptides with multiple, specific disulfide bonds relies on the concept of orthogonal protection. By protecting pairs of cysteines with groups that can be removed under different conditions, disulfide bonds can be formed in a stepwise and regioselective manner.

Caption: Orthogonal Disulfide Bond Formation Strategy.

A common orthogonal strategy involves the use of an acid-labile group like Trt or Mmt in combination with the oxidatively-labile Acm group. The Trt or Mmt group can be selectively removed on-resin to form the first disulfide bond, followed by the removal of the Acm group and formation of the second disulfide bond after cleavage from the resin.

Quantitative Data on Cysteine Protecting Groups

The selection of a protecting group is often guided by its stability during synthesis and the efficiency of its removal. The following tables summarize key quantitative data for some of the most common cysteine protecting groups.

Table 1: Stability of Common Cysteine Protecting Groups

| Protecting Group | Abbreviation | Stability to Piperidine (Fmoc Deprotection) | Stability to TFA (Final Cleavage) |

| Trityl | Trt | Stable | Labile |

| Methoxytrityl | Mmt | Stable | Highly Labile |

| Acetamidomethyl | Acm | Stable | Stable |

| tert-Butyl | tBu | Stable | Stable |

| S-tert-butylthio | StBu | Stable | Stable (in absence of thiol scavengers) |

| Diphenylmethyl | Dpm | Stable | Labile (at high concentrations) |

| Tetrahydropyranyl | Thp | Stable | Labile |

Table 2: Deprotection Conditions and Cleavage Yields

| Protecting Group | Deprotection Reagent(s) | Typical Conditions | Typical Cleavage Yield |

| Trityl (Trt) | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-4 hours | >90% |

| Methoxytrityl (Mmt) | 1-2% TFA in DCM with 5% TIS | 30 minutes (repeated) | >95% (on-resin) |

| Acetamidomethyl (Acm) | Iodine (I₂) | 10-50 fold excess in various solvents, 40-60 min | >80% (forms disulfide) |

| Acetamidomethyl (Acm) | Mercury(II) Acetate (Hg(OAc)₂) | 1.0 eq. per Acm at pH 4.0, 1 hour, then β-mercaptoethanol | Variable, yields free thiol |

| tert-Butyl (tBu) | TFA/thioanisole/EDT (90:5:5, v/v/v) | 4-6 hours | >70% |

| S-tert-butylthio (StBu) | Dithiothreitol (DTT) or other thiols | Varies with thiol and conditions | >90% |

| Tetrahydropyranyl (Thp) | TFA/H₂O/TIS (95:2.5:2.5) | 2 hours | Not specified, but reported as complete |

Table 3: Racemization of C-terminal Cysteine During Coupling

Racemization is a significant side reaction, particularly for the C-terminal cysteine residue during its coupling in Fmoc-SPPS. The choice of protecting group has a substantial impact on the degree of epimerization.

| Protecting Group on C-terminal Cys | Racemization (%) |

| Fmoc-Cys(Thp)-OH | 0.74 |

| Fmoc-Cys(Trt)-OH | 3.3 |

| Fmoc-Cys(Dpm)-OH | 6.8 |

Data sourced from references and.

Experimental Protocols

The following section provides detailed methodologies for the removal of several key cysteine protecting groups.

Protocol 1: On-Resin Deprotection of Methoxytrityl (Mmt)

This protocol allows for the selective deprotection of the Mmt group on the solid support, enabling on-resin modifications such as disulfide bond formation.

-

Resin Preparation: Swell the Mmt-protected peptide-resin in dichloromethane (DCM).

-

Deprotection: Treat the resin with a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM for 30 minutes. Repeat this step until the yellow color of the Mmt cation is no longer observed in the filtrate.

-

Washing: Wash the resin thoroughly with DCM and then with dimethylformamide (DMF) to prepare for the next synthetic step (e.g., on-resin disulfide bond formation or further peptide elongation).

Protocol 2: Deprotection of Acetamidomethyl (Acm) with Iodine (Disulfide Formation)

This method is widely used for the simultaneous deprotection of Acm groups and the formation of a disulfide bridge.

-

Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid, methanol, or a mixture of DCM and trifluoroethanol (TFE).

-

Iodine Addition: Add a solution of iodine (10-50 fold molar excess over the peptide) to the peptide solution with stirring.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by HPLC. The reaction is typically complete within 60 minutes.

-

Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

-

Purification: Purify the resulting disulfide-bridged peptide by preparative HPLC.

Protocol 3: Deprotection of Acetamidomethyl (Acm) with Mercury(II) Acetate (Free Thiol Formation)

This method removes the Acm group to yield a free thiol and is also effective for the deprotection of tBu and Trt groups. Caution: Mercury salts are highly toxic and must be handled with extreme care in a fume hood, with appropriate personal protective equipment. All waste must be disposed of according to institutional guidelines for heavy metal waste.

-

Peptide Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL) and carefully adjust the pH to 4.0 with glacial acetic acid.

-

Mercury(II) Acetate Treatment: Add 1.0 equivalent of mercury(II) acetate per Acm group with stirring. Readjust the pH to 4.0 if necessary. Stir the mixture at room temperature for 1 hour under an inert atmosphere (e.g., nitrogen).

-

Thiol Scavenging: Add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury salts.

-

Purification: Remove the precipitate by centrifugation. The supernatant containing the crude peptide with a free thiol can then be desalted and purified by HPLC.

Protocol 4: Deprotection of tert-Butyl (tBu)

This protocol is for the removal of the highly stable tBu group.

-

Peptide Dissolution: Dissolve the tBu-protected peptide in a cleavage cocktail consisting of TFA/thioanisole/1,2-ethanedithiol (EDT) (90:5:5, v/v/v).

-

Deprotection Reaction: Stir the solution at room temperature for 4-6 hours.

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

-

Washing and Purification: Wash the peptide precipitate with cold diethyl ether and then purify by HPLC.

Logical Workflow for Protecting Group Selection

The choice of a cysteine protecting group strategy follows a logical workflow designed to achieve the desired final peptide structure, particularly in the context of multiple disulfide bonds.

Caption: Workflow for Cysteine Protecting Group Selection.

Conclusion

The strategic protection of cysteine's thiol side chain is a cornerstone of modern peptide synthesis. The diverse array of available protecting groups, each with unique labilities, provides the synthetic chemist with a powerful toolkit for the construction of complex peptides. A thorough understanding of the stability, orthogonality, and deprotection conditions of these groups is essential for the rational design of synthetic strategies that maximize yield and purity. As the demand for sophisticated peptide-based therapeutics continues to grow, the development and application of robust and efficient cysteine protection strategies will remain a critical area of research and development.

The S-Xanthyl Group: A Shield Against Side Reactions in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the protection of reactive amino acid side chains is paramount to achieving high yields and purity. For asparagine (Asn) and glutamine (Gln), the S-xanthyl (S-Xan) protecting group has emerged as a robust tool, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide delves into the core features, advantages, and practical applications of the S-xanthyl group, providing detailed experimental protocols and a comparative analysis to inform its effective use in the laboratory.

Core Principles and Key Advantages of the S-Xanthyl Protecting Group

The primary role of the S-xanthyl group is to temporarily shield the side-chain amide functionality of asparagine and glutamine residues during peptide synthesis. This protection is crucial for preventing undesirable side reactions and enhancing the efficiency of the synthesis process.

Key Advantages:

-

Prevention of Nitrile Formation: During the activation of the carboxylic acid of asparagine for coupling, the unprotected side-chain amide can undergo dehydration to form a β-cyanoalanine residue.[1] This irreversible side reaction is a significant source of impurities. The bulky S-xanthyl group sterically hinders the amide, effectively preventing this dehydration.[1][2]

-

Improved Solubility: Asparagine and its protected derivatives often exhibit poor solubility in common organic solvents used in SPPS, such as dimethylformamide (DMF). The introduction of the S-xanthyl group significantly enhances the solubility of the Boc-Asn(Xan)-OH derivative, leading to more efficient and complete coupling reactions.[2]

-

Acid Lability: The S-xanthyl group is readily cleaved under the acidic conditions used for the removal of the Nα-Boc group (typically with trifluoroacetic acid, TFA).[2] This means that in a standard Boc-SPPS workflow, the S-Xan group is removed during each cycle after the incorporation of the Asn(Xan) or Gln(Xan) residue. While this might seem counterintuitive, the protection is most critical during the activation and coupling steps of that specific residue to prevent side reactions.

Comparative Analysis of Asparagine Side-Chain Protecting Groups

The selection of a protecting group is a critical decision in peptide synthesis design. The following table provides a comparative overview of the S-xanthyl group and the commonly used trityl (Trt) group for asparagine protection in the context of Boc-SPPS.

| Parameter | S-Xanthyl (Xan) | Trityl (Trt) | Unprotected |

| Primary Side Reaction | Minimized nitrile formation. | Effective prevention of nitrile formation. | Prone to significant dehydration to β-cyanoalanine.[1] |

| Solubility in DMF | High, improves coupling efficiency.[2] | Good, enhances solubility over unprotected derivatives.[1] | Low, can lead to incomplete coupling.[1] |

| Coupling Efficiency | Generally high due to improved solubility. | Good, but steric hindrance can sometimes slow down coupling. | Potentially reduced due to low solubility and side reactions.[1] |

| Deprotection Conditions | Cleaved by TFA during standard Boc deprotection cycles.[2] | Cleaved by TFA; cleavage can be slow for N-terminal Asn(Trt).[3] | N/A |

| Purity of Crude Peptide | Generally leads to higher purity peptides with fewer nitrile-related impurities. | Yields significantly purer peptides compared to unprotected Asn. | Lower purity due to the presence of deletion sequences and nitrile impurities.[1] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the S-xanthyl protecting group strategy. The following protocols provide step-by-step instructions for key procedures.

Protocol 1: Synthesis of Boc-Asn(Xan)-OH

This two-step procedure involves the protection of the α-amino group of L-asparagine with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the xanthyl group onto the side-chain amide.

Step 1: Synthesis of Boc-Asn-OH

-

Dissolve L-asparagine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield Boc-Asn-OH as a white solid.

Step 2: Synthesis of Boc-Asn(Xan)-OH

-

Dissolve Boc-Asn-OH and xanthydrol (1.5 equivalents) in glacial acetic acid.

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Dry the crude product under vacuum.

-

Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Combine the pure fractions and evaporate the solvent to obtain Boc-Asn(Xan)-OH as a white to off-white powder.

Protocol 2: Incorporation of Boc-Asn(Xan)-OH into a Peptide Sequence (Boc-SPPS)

This protocol describes a single coupling cycle for the incorporation of Boc-Asn(Xan)-OH using HBTU as the coupling agent.

-

Resin Swelling: Swell the resin (e.g., Merrifield resin) in DMF for 30-60 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM and then DMF.

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DMF for 2 minutes (repeat twice).

-

Wash the resin thoroughly with DMF.

-

-

Coupling:

-

In a separate vessel, dissolve Boc-Asn(Xan)-OH (2-4 equivalents relative to resin substitution) and HBTU (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: After a complete coupling, drain the coupling solution and wash the resin thoroughly with DMF and DCM. The peptide-resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of all acid-labile protecting groups.

Caution: Anhydrous HF and TFA are extremely corrosive and toxic. These procedures must be performed in a specialized apparatus within a certified fume hood with appropriate personal protective equipment.

Using Reagent K:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Add 10-20 mL of Reagent K per gram of resin.

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small volume of fresh Reagent K and combine the filtrates.

-

Precipitate the peptide by adding the solution to cold diethyl ether.

-

Collect the peptide pellet by centrifugation.

-

Wash the pellet with cold diethyl ether to remove scavengers.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase HPLC.

Visualizing Workflows and Mechanisms

To further elucidate the processes involving the S-xanthyl protecting group, the following diagrams are provided.

Caption: A single cycle of Boc-SPPS for the incorporation of Boc-Asn(Xan)-OH.

Caption: Mechanism of acid-catalyzed deprotection of the S-xanthyl group.

Conclusion

The S-xanthyl protecting group offers a highly effective solution to the challenges associated with the incorporation of asparagine and glutamine in Boc-SPPS. Its ability to prevent nitrile formation and enhance solubility contributes significantly to the synthesis of purer peptides with higher yields. By understanding the key features of the S-Xan group and adhering to optimized experimental protocols, researchers can leverage this valuable tool to advance their peptide-based research and development endeavors.

References

The Solubility Profile of Fmoc-S-xanthyl-L-cysteine in Common SPPS Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH), a critical derivative used in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of cysteine residues. While specific quantitative solubility data for Fmoc-Cys(Xan)-OH is not extensively documented in publicly available literature, this guide consolidates general principles from the broader class of Fmoc-protected amino acids, outlines expected solubility in common SPPS solvents, and provides a detailed experimental protocol for determining precise solubility parameters in a laboratory setting. This document aims to equip researchers with the necessary information to effectively handle this reagent, mitigate potential synthesis issues related to insolubility, and ensure high-purity peptide products.

Introduction to Fmoc-Cys(Xan)-OH in SPPS

The fluorenylmethyloxycarbonyl (Fmoc) protection strategy is a cornerstone of modern solid-phase peptide synthesis, favored for its mild deprotection conditions.[1] Cysteine, with its reactive thiol side chain, requires robust protection to prevent undesired side reactions such as oxidation during peptide assembly.[2] The S-xanthyl (Xan) protecting group is one such group employed for this purpose. The solubility of the Fmoc-amino acid derivative in the reaction solvent is a critical factor for the success of the coupling steps in SPPS.[3] Poor solubility can lead to incomplete reactions, slow kinetics, and the formation of deletion sequences, ultimately impacting the purity and yield of the final peptide.[3][4]

Qualitative Solubility in Common SPPS Solvents

Fmoc-protected amino acids generally exhibit good solubility in polar aprotic solvents, which are standard in peptide synthesis.[5][6] The bulky and hydrophobic nature of both the Fmoc and xanthyl groups in Fmoc-Cys(Xan)-OH suggests that its solubility will be influenced by the solvent's ability to solvate these moieties. Based on general principles for similar compounds, the expected qualitative solubility of Fmoc-Cys(Xan)-OH is summarized in Table 1.

| Solvent | Abbreviation | Expected Qualitative Solubility | Notes |

| N,N-Dimethylformamide | DMF | Good to Excellent | The most common solvent for SPPS due to its excellent solvating properties for Fmoc-amino acids and resins.[5] However, DMF can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[7] |

| N-Methyl-2-pyrrolidone | NMP | Excellent | Often considered a stronger solvent than DMF with a higher solvating power, which can be beneficial for hydrophobic and aggregation-prone sequences.[8][9] Some reports suggest Fmoc-amino acids may have greater decomposition over extended periods in NMP compared to DMF.[7] |

| Dichloromethane | DCM | Moderate to Limited | While used in some SPPS protocols, its utility in Fmoc chemistry can be limited as it may not efficiently solvate growing peptide chains and can react with piperidine.[7] |

| Dimethyl Sulfoxide | DMSO | Good (often as a co-solvent) | A powerful solvent used to dissolve Fmoc-amino acids and disrupt secondary structures in aggregating peptides.[5][8] It is often used in mixtures with other solvents.[5] Caution is advised for peptides containing cysteine or methionine due to potential oxidation.[5] |

Table 1: Expected Qualitative Solubility of Fmoc-S-xanthyl-L-cysteine in Common SPPS Solvents. This table provides a general guide; actual solubility should be determined empirically.

Factors Influencing Solubility

Several factors can impact the solubility of Fmoc-Cys(Xan)-OH during SPPS:

-

Solvent Purity: The presence of water or other impurities in solvents can significantly decrease the solubility of hydrophobic Fmoc-amino acids. High-purity, amine-free solvents are recommended.[8]

-

Temperature: Gentle warming (e.g., to 37°C) can be employed to increase the solubility of sparingly soluble Fmoc-amino acids.[8]

-

Additives: In cases of on-resin aggregation, which can be exacerbated by poor solubility, the use of chaotropic salts (e.g., LiCl) or special solvent mixtures (e.g., "Magic Mixture") can be beneficial.[8]

-

Peptide Sequence: As the peptide chain elongates, its own physicochemical properties can influence the solubility of the incoming Fmoc-amino acid and the overall reaction environment.[9]

Experimental Protocol for Solubility Determination

Given the lack of specific quantitative data, it is often necessary for researchers to determine the solubility of Fmoc-Cys(Xan)-OH in their chosen solvent system. The following protocol outlines a reliable method for this determination.

4.1. Materials and Equipment

-

This compound

-

Selected SPPS solvents (e.g., DMF, NMP, DCM, DMSO) of high purity

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Thermostatically controlled agitator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-Cys(Xan)-OH to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[10]

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.[10]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.[10]

-

-

HPLC Analysis:

-

Quantification:

-

Determine the concentration of Fmoc-Cys(Xan)-OH in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.[10]

-

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of Fmoc-Cys(Xan)-OH is illustrated in the following diagram.

Caption: Experimental workflow for determining the solubility of Fmoc-Cys(Xan)-OH.

Troubleshooting and Optimization

Should solubility issues arise during SPPS with Fmoc-Cys(Xan)-OH, consider the following strategies:

-

Sonication: Use an ultrasonic bath to aid in the dissolution of the Fmoc-amino acid.[8]

-

Solvent Mixtures: Employing a mixture of solvents, such as DMF/DMSO, can enhance solubility.[8]

-

Immediate Use: Once dissolved, use the Fmoc-amino acid solution immediately for the coupling reaction to prevent potential precipitation.[8]

-

Double Coupling: If incomplete coupling is suspected due to poor solubility, performing a second coupling step may be beneficial.[9]

Conclusion

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-S-xanthyl-L-cysteine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Fmoc-S-xanthyl-L-cysteine (Fmoc-Cys(Xan)-OH) in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The S-xanthyl (Xan) protecting group offers an acid-labile option for the cysteine thiol, providing an alternative to the more commonly used trityl (Trt) group. This document outlines detailed protocols, potential side reactions, and comparative data to facilitate the synthesis of cysteine-containing peptides with high purity and yield.

Introduction

Cysteine residues are pivotal in the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges. The strategic protection of the cysteine thiol group is therefore a critical aspect of peptide synthesis. The S-xanthyl protecting group is cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin. This allows for the direct generation of the free thiol-containing peptide.

Key Considerations

The incorporation of any protected cysteine derivative in SPPS requires careful optimization to minimize potential side reactions. Key considerations for Fmoc-Cys(Xan)-OH include:

-

Racemization: Cysteine residues are particularly susceptible to racemization during activation and coupling. The choice of coupling reagents and conditions is crucial to maintain the chiral integrity of the amino acid.

-

Coupling Efficiency: The steric bulk of the protecting group can influence the efficiency of the coupling reaction. Monitoring the completion of the coupling is essential to avoid deletion sequences.

-

Side Reactions during Cleavage: The carbocation generated during the acidic cleavage of the xanthyl group can lead to side reactions if not properly scavenged.

Comparative Data on Cysteine Racemization